molecular formula C16H22ClNO B14625638 [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride CAS No. 55377-16-7

[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride

Cat. No.: B14625638
CAS No.: 55377-16-7
M. Wt: 279.80 g/mol
InChI Key: MOUQLKAMPPJZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: is an organic compound that features a carbamyl chloride functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(4-Cycloheptylphenyl)ethyl]amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed with appropriate safety protocols due to its highly toxic nature.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form [2-(4-Cycloheptylphenyl)ethyl]amine and carbon dioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Ureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Thiocarbamates: Formed by reaction with thiols.

    [2-(4-Cycloheptylphenyl)ethyl]amine: Formed by hydrolysis or reduction.

Scientific Research Applications

[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form various derivatives.

    Biological Studies: May be used to study

Properties

CAS No.

55377-16-7

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

N-[2-(4-cycloheptylphenyl)ethyl]carbamoyl chloride

InChI

InChI=1S/C16H22ClNO/c17-16(19)18-12-11-13-7-9-15(10-8-13)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19)

InChI Key

MOUQLKAMPPJZTB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)CCNC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.